Cerium(III) carbonate hydrate

Vue d'ensemble

Description

Synthesis Analysis

Nanorods cerium carbonate hydroxide, CeCO3OH, was synthesized through a low-temperature reaction route . The synthesis of nanoceria by microwave-assisted heating control resulted in high-quality nanoparticles by optimizing parameters reaction .Molecular Structure Analysis

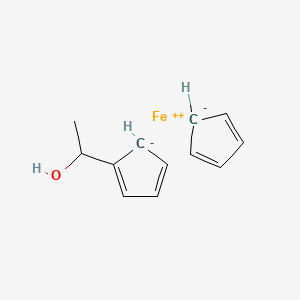

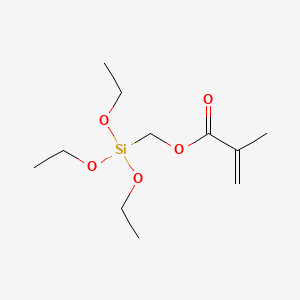

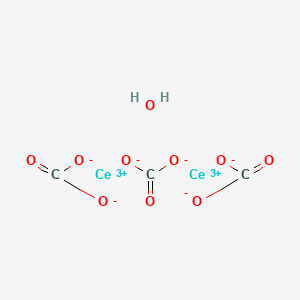

The molecular formula of Cerium(III) carbonate hydrate is C3Ce2O9 . The SMILES string representation is [Ce+3]. [Ce+3]. [O-]C ( [O-])=O. [O-]C ( [O-])=O. [O-]C ( [O-])=O .Chemical Reactions Analysis

Cerium(III) carbonate hydrate is used as a precursor for cerium oxide due to their ease of production . The decomposition rate of CDI can be controlled by the amount of water in the reaction mixture . These CeCbPs are transformed into ceria particles by calcination while maintaining their characteristic morphology .Physical And Chemical Properties Analysis

Cerium(III) carbonate hydrate is a white powder that is soluble in water . Its 1.5 hydrate loses water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C .Applications De Recherche Scientifique

Glass Decolorization

Cerium(III) carbonate hydrate: is utilized in the glass industry to decolorize glass by maintaining iron in its ferrous state . This process is crucial for producing clear and colorless glass for various applications, including high-quality lenses and everyday glassware.

Electrochemical Sensing

Research indicates that Cerium(III) carbonate hydrate can be converted into nanoceria, which has significant applications in electrochemical sensors . These sensors are used for detecting a wide range of analytes due to their enhanced response time, sensitivity, and stability.

Material Science: Advanced Composites

In material science, Cerium(III) carbonate hydrate serves as a building block for developing advanced materials. When incorporated into ceramics, glass, and polymer composites, it can improve thermal stability, mechanical strength, and optical properties .

Cerium Complexes

The compound is a raw material for synthesizing various high-purity cerium complexes . These complexes have a wide range of applications, including in catalysis and as intermediates in the preparation of other cerium-containing materials.

Polishing Powder

Cerium(III) carbonate hydrate: is a precursor for high-grade polishing powders used in the optics industry . These powders are essential for polishing lenses and mirrors to achieve the necessary clarity and precision.

Cerium Chloride Production

It is also used in the production of cerium(III) chloride , an important compound in organic synthesis and in the preparation of other cerium salts.

Incandescent Lamps

Cerium(III) carbonate hydrate: finds application in the manufacturing of incandescent lamps . Cerium compounds are added to improve the quality and efficiency of the light produced.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

cerium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Ce.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSBAWXKALEJFR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Ce2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583543 | |

| Record name | Cerium(3+) carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium(III) carbonate hydrate | |

CAS RN |

54451-25-1 | |

| Record name | Cerium(3+) carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.